Lipophilicity vs. 4-Chloro and 4-Fluoro Analogs
The computed lipophilicity of 6-(4-Bromophenyl)pyridazine-3-thiol (XLogP3-AA = 2.6) is higher than that of its 4-chloro analog 6-(4-Chlorophenyl)pyridazine-3-thiol (XLogP3-AA ~2.0, estimated from C10H7ClN2S structural data ) and approximately 0.5–0.7 log units above the 4-fluoro analog 6-(4-Fluorophenyl)pyridazine-3-thiol (XLogP predicted ~1.9–2.1 based on constituent contributions ). This difference translates to an approximately 3- to 5-fold higher octanol-water partition coefficient for the bromo compound relative to the chloro analog, consistent with the known Hansch π constant increment of ~0.5 for Br vs. Cl substitution on an aromatic ring [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (6-(4-Bromophenyl)pyridazine-3-thiol) |
| Comparator Or Baseline | 6-(4-Chlorophenyl)pyridazine-3-thiol (XLogP3-AA ~2.0, estimated); 6-(4-Fluorophenyl)pyridazine-3-thiol (XLogP predicted ~1.9–2.1) |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 (bromo vs. chloro/fluoro) |
| Conditions | Computational prediction; XLogP3-AA algorithm; values sourced from authoritative chemical databases |
Why This Matters
The 0.5–0.7 log unit higher lipophilicity of 6-(4-bromophenyl)pyridazine-3-thiol relative to the chloro and fluoro analogs directly impacts membrane permeability, protein binding, and pharmacokinetic behavior in medicinal chemistry campaigns, making the bromo analog preferable when increased logP is required within a congeneric series.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley: New York, 1979. (Hansch π constants: Br = +0.86, Cl = +0.71, F = +0.14, H = 0.00) View Source
